molecular formula C17H12BrFN2O2 B2760982 N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide CAS No. 955701-36-7

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

Katalognummer: B2760982
CAS-Nummer: 955701-36-7
Molekulargewicht: 375.197
InChI-Schlüssel: BXNPKHOOZHBUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 5 and a carboxamide-linked 4-bromo-2-methylphenyl moiety at position 2. The 4-fluorophenyl group is a common pharmacophoric element in bioactive molecules, contributing to enhanced binding affinity and metabolic stability . The bromo and methyl substituents on the phenyl ring may influence steric and electronic interactions with biological targets .

Eigenschaften

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O2/c1-10-8-12(18)4-7-14(10)21-16(22)17-20-9-15(23-17)11-2-5-13(19)6-3-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNPKHOOZHBUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features unique structural elements that may contribute to its interaction with biological targets, making it a subject of interest for research into therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H13BrFNO2
  • Molecular Weight : 336.17 g/mol

The presence of a brominated phenyl group and a fluorinated phenyl group within the oxazole framework suggests potential for diverse interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve modulation of enzyme activity and receptor interactions. The oxazole ring may facilitate binding to specific targets, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Similar compounds have shown the ability to activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage .

Biological Activity Overview

Research has indicated that compounds structurally related to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives can effectively inhibit cancer cell lines such as MCF-7 and HeLa with IC50 values in the micromolar range .
  • Antimicrobial Activity : Some oxazole derivatives demonstrate significant antimicrobial effects against various pathogens .

Case Studies and Research Findings

A selection of studies highlights the biological activity of related oxazole compounds:

  • Antiproliferative Activity :
    • A study evaluated several oxazole derivatives for their antiproliferative effects against cancer cell lines. Compounds showed varying degrees of activity, with some achieving IC50 values as low as 0.65 µM against MCF-7 cells .
  • Selectivity in Cancer Treatment :
    • Research indicates that certain oxazole derivatives selectively target cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
  • Mechanistic Insights :
    • Molecular docking studies have revealed strong hydrophobic interactions between oxazole derivatives and target receptors, suggesting a mechanism similar to established anticancer drugs like Tamoxifen .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is presented below:

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructureTBDAnticancer
4-Bromo-N-(2-methylphenyl)benzamideStructure10.38Antimicrobial
Acetamide, N-(4-bromo-2-ethylphenyl)StructureTBDAnticancer

Vergleich Mit ähnlichen Verbindungen

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound 1,3-Oxazole 4-Bromo-2-methylphenyl, 4-fluorophenyl Potential kinase/bacterial target N/A
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Oxadiazole-Piperidine 4-Fluorophenyl, 2-methylphenyl High antituberculosis binding affinity
3,5-AB-CHMFUPPYCA Pyrazole 4-Fluorophenyl, cyclohexylmethyl Synthetic cannabinoid analog
5-(4-Chloro-2-phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide Oxadiazole Chloro-phenoxyphenyl, cyclohexyl Antimicrobial potential
N-(4-Fluorophenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide Benzoxazole 4-Fluorophenyl, phenyl Enhanced aromatic interactions

Q & A

Q. Key Optimization Factors :

  • Temperature control during cyclization to minimize side reactions.
  • Stoichiometric ratios of coupling reagents to enhance yield (typical yields: 60-75%) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl and bromomethyl groups) and confirm regioselectivity .
  • Mass Spectrometry (HRMS) : High-resolution MS to validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and detect crystallographic disorder .

Q. Example Data :

  • ¹H NMR (DMSO-d6) : δ 8.21 (s, 1H, oxazole-H), 7.45–7.12 (m, aromatic-H) .

Basic: How can researchers initially screen the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase activity) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety profiles .

Key Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and solvent-only blanks .

Advanced: How should researchers design experiments to investigate the compound's mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to validate target engagement .
  • Site-Directed Mutagenesis : Engineer protein mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. Example Workflow :

In silico docking → 2. SPR validation → 3. Functional assays with mutants .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.4) .
  • Replicate Studies : Independent validation across labs with shared compound batches.
  • Meta-Analysis : Compare structural analogs (e.g., bromo vs. chloro substituents) to identify substituent-dependent trends .

Case Study : Variability in MIC values may arise from differences in bacterial strain virulence or compound solubility .

Advanced: What experimental approaches are suitable for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions; monitor degradation products .
  • Stability-Indicating HPLC : Develop a gradient method (C18 column, acetonitrile/water) to track decomposition .

Critical Parameters : pH, temperature, and light exposure during storage .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Vapor diffusion (e.g., methanol/water) to obtain diffraction-quality crystals .
  • Data Collection : High-resolution synchrotron radiation (λ = 0.9 Å) for accurate electron density maps .
  • Refinement : SHELXL for anisotropic displacement parameters and validation via R₁/wR₂ convergence (<5% discrepancy) .

Example Insight : Crystallography can confirm the oxazole ring planarity and halogen bonding interactions .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified halogens (Br → Cl) or methyl groups (e.g., 2-methyl → 2-ethyl) .
  • Biological Profiling : Test analogs against a panel of targets (e.g., kinases, bacterial strains) to identify critical pharmacophores .
  • Computational QSAR : Build regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .

Case Study : Fluorophenyl groups enhance membrane permeability, while bromine improves target affinity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • In Vitro Cytotoxicity : Prioritize compounds with >50% viability in HEK-293 cells at 100 µM .
  • hERG Inhibition Assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .
  • Metabolite Screening : Identify reactive intermediates (e.g., epoxides) via trapping assays with glutathione .

Regulatory Alignment : Follow OECD guidelines for early toxicity screening .

Advanced: How to validate computational predictions of target binding?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare with docking scores .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for direct binding confirmation .
  • Alanine Scanning : Mutate predicted binding residues and measure activity loss (e.g., IC₅₀ shift >10-fold) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.